1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea

Medicinal Chemistry GPCR Agonists Bioisosterism

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea (CAS: 1226431-34-0) is a synthetic, unsymmetrical phenylurea derivative with a molecular formula of C16H14N4O2 and a molecular weight of 294.31 g/mol. It is characterized by a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position, linked via a para-phenylene bridge to an N-phenylurea moiety.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 1226431-34-0
Cat. No. B2845942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea
CAS1226431-34-0
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H14N4O2/c1-11-17-15(22-20-11)12-7-9-14(10-8-12)19-16(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)
InChIKeyCVTWDHFTOQTYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea (CAS 1226431-34-0) for Medicinal Chemistry and Screening


1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea (CAS: 1226431-34-0) is a synthetic, unsymmetrical phenylurea derivative with a molecular formula of C16H14N4O2 and a molecular weight of 294.31 g/mol . It is characterized by a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position, linked via a para-phenylene bridge to an N-phenylurea moiety. This compound is offered as a research-grade screening compound and building block, typically at ≥95% purity . The 1,2,4-oxadiazole core is a well-established pharmacophore [1], and its specific regioisomeric form (1,2,4- vs. 1,3,4-oxadiazole) has been shown to critically impact biological activity in related chemotypes [2].

Why 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea Cannot Be Directly Substituted by Generic Analogs


Direct substitution with other oxadiazole-phenylurea analogs is not straightforward due to the profound impact of the oxadiazole regioisomer and phenyl substitution pattern on molecular recognition. For example, in FPR2 agonist programs, replacing a 1,3,4-oxadiazole with a 1,2,4-oxadiazole isomer resulted in a striking loss of potency, an effect attributed to the altered electronic distribution of the heterocycle [1]. Similarly, SAR studies on related chemotypes indicate that the position of electron-withdrawing substituents on the terminal phenyl ring can shift IC50 values by more than 3-fold across different cancer cell lines . These findings underscore that specific structural features of this compound—the 1,2,4-oxadiazole connectivity, the 3-methyl substitution, and the unsubstituted N-phenyl terminus—collectively create a unique interaction profile. Procuring a generic analog without these precise features risks selecting a compound with a fundamentally different activity signature or selectivity window [2].

Quantitative Differentiation Evidence for 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea


Comparative Potency of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers in Urea-Containing Chemotypes

The regioisomeric identity of the oxadiazole ring in urea-based compounds is a critical determinant of biological activity. In a study on FPR2 agonists, replacing a 1,3,4-oxadiazole core (compound 12) with its 1,2,4-oxadiazole isomer (compounds 20 and 21) caused a striking loss of potency, demonstrating that the nitrogen atom arrangement fundamentally alters molecular recognition [1]. A similar 1,3,4-thiadiazole analog (22) was able to maintain potency. This indicates that the 1,2,4-oxadiazole ring in the target compound is not a generic bioisostere but a specific moiety whose activity profile cannot be predicted from 1,3,4-oxadiazole or 1,2,5-oxadiazole analogs.

Medicinal Chemistry GPCR Agonists Bioisosterism

Impact of Phenyl Ring Substitution Pattern on Anticancer Potency in Structurally Related Urea Analogs

In a closely related series of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea derivatives, the position of electron-withdrawing substituents on the terminal phenyl ring dramatically modulated anticancer activity. The para-substituted analog (closest to the unsubstituted target compound) showed an IC50 of 0.48 µM against the MCF-7 breast cancer cell line, compared to 0.78 µM for the meta-substituted and 1.54 µM for the ortho-substituted variants . This 3.2-fold difference between para and ortho substitution highlights the sensitivity of the core scaffold's activity to the substitution pattern, suggesting that the unsubstituted phenyl terminus of the target compound may confer a distinct selectivity profile.

Cancer Research Structure-Activity Relationship Antiproliferative Activity

Antibacterial Activity Superiority of Compounds Bearing the 3-Methyl-1,2,4-oxadiazol-5-yl Phenyl Moiety Over Linezolid

A study by Fortuna et al. (2014) demonstrated that designed oxazolidinone-methylthiourea hybrids bearing the 3-methyl-1,2,4-oxadiazol-5-yl phenyl substructure exhibited antibacterial activity against multidrug-resistant linezolid bacterial strains that was higher than that of linezolid itself [1]. Specifically, the (S)-enantiomer of 1-((3-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-oxazolidin-2-one-5-yl)methyl)-3-methylthiourea and its 3-fluoro analog were more potent than linezolid against resistant Gram-positive pathogens. This validates the 3-methyl-1,2,4-oxadiazol-5-yl phenyl fragment—the same fragment present in the target compound—as a privileged substructure for overcoming drug resistance.

Antibacterial Drug Discovery Gram-positive Pathogens Multidrug Resistance

STAT3 Inhibitory Activity of Structurally Related Oxadiazole-Urea Compounds

Oxadiazole urea compounds have been disclosed as effective inhibitors of STAT3, a key oncogenic transcription factor. In a dual luciferase reporter assay performed in HCT-116 cells, a structurally related oxadiazole urea compound inhibited 50% of STAT3 transcriptional activity at concentrations between 2.5 and 3.0 µM [1]. The oxadiazole urea pharmacophore was essential for this activity, and structural modifications to either the oxadiazole ring or the urea linkage affected potency. The target compound, containing the identical oxadiazole-urea pharmacophore, represents an unsubstituted baseline analog for this chemotype.

Cancer Therapeutics STAT3 Inhibition Oncogenic Signaling

Physicochemical Differentiation: Molecular Properties of the Target Compound vs. Common Analogs

The target compound (MW: 294.31 g/mol; formula: C16H14N4O2) occupies a distinct physicochemical space compared to its closest commercially available analogs . The Hit2Lead screening library lists a direct analog, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-N'-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]urea (SC-46446050), with a significantly higher molecular weight (378 g/mol), higher LogP (3.30 vs. an estimated lower value for the target), and increased polar surface area (105.8 Ų) . The target compound's lower molecular weight and reduced complexity make it a preferred fragment-like starting point for lead optimization, offering greater scope for synthetic elaboration without exceeding drug-likeness thresholds.

Drug-likeness Physicochemical Properties Lead Optimization

Optimal Research and Industrial Application Scenarios for 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea


Medicinal Chemistry: Hit-to-Lead Optimization of STAT3 or FPR2 Modulators

This compound serves as a minimal, unsubstituted phenylurea-oxadiazole scaffold for systematic SAR exploration. The oxadiazole-urea chemotype has demonstrated STAT3 inhibitory activity (IC50: 2.5–3.0 µM) [1] and is a validated template for FPR2 agonist design, where the 1,2,4-oxadiazole regioisomer critically impacts potency [2]. Researchers can use this compound as a baseline reference to explore the effect of introducing substituents on either phenyl ring, leveraging the established SAR that para-substitution can shift IC50 values by more than 3-fold .

Antibacterial Lead Discovery Targeting Multidrug-Resistant Gram-positive Pathogens

The 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl substructure present in this compound has been independently validated as a privileged fragment for overcoming linezolid resistance in Gram-positive pathogens [1]. The target compound can be used as a key intermediate or reference standard in antibacterial programs aiming to develop novel oxazolidinone-urea hybrids with activity superior to linezolid against MRSA and other multidrug-resistant strains.

Screening Library Design: Building a Focused 1,2,4-Oxadiazole-Phenylurea Diversity Set

This compound represents a unique combination of an unsubstituted N-phenyl terminus and a 3-methyl-1,2,4-oxadiazol-5-yl phenyl core (MW: 294.31 g/mol) [1]. It occupies a distinct physicochemical niche compared to bulkier analogs such as tetrahydroquinazolinyl derivatives (MW: 378 g/mol, LogP: 3.30) [2]. Procurement for focused screening library design enables exploration of the oxadiazole-phenylurea chemical space around a fragment-like core, maximizing the diversity-to-molecular-weight ratio in compound collections.

Chemical Biology: Probe Development for Target Identification Studies

The compound's defined structure, combined with the established biological relevance of its core scaffold, makes it a suitable starting point for designing affinity probes or photoaffinity labeling reagents. The unsubstituted phenyl ring provides a convenient handle for further derivatization (e.g., biotinylation or fluorophore conjugation) without altering the core pharmacophore that has been linked to STAT3 inhibition [1] and antibacterial activity [2].

Quote Request

Request a Quote for 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.